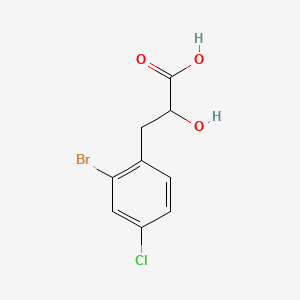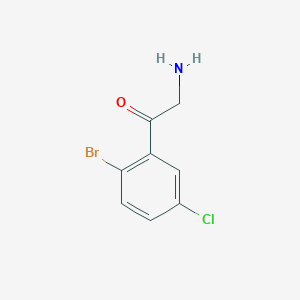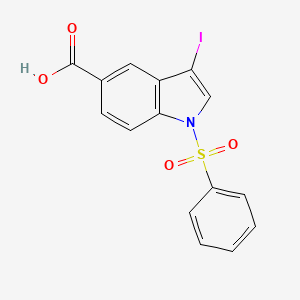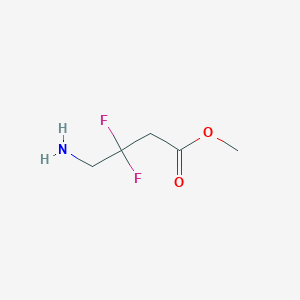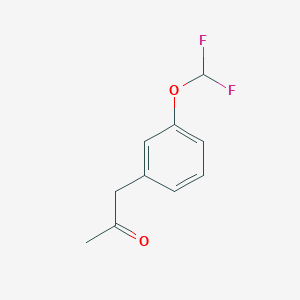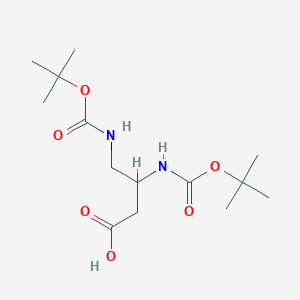
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid is a compound that belongs to the class of tert-butoxycarbonyl (Boc)-protected amino acids. These compounds are widely used in organic synthesis, particularly in peptide synthesis, due to their stability and ease of removal under mild conditions. The Boc group serves as a protective group for the amino function, preventing unwanted reactions during synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid typically involves the protection of the amino groups with tert-butoxycarbonyl (Boc) groups. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation . The use of flow microreactors allows for continuous production, making the process more sustainable and cost-effective.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This reaction yields the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: EDCI or DCC with HOBt or HOAt in an organic solvent like DMF or DCM.
Major Products Formed
Deprotection: Free amino acid.
Coupling: Peptides or peptide derivatives.
Applications De Recherche Scientifique
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc group protects the amino function during the synthesis, which can be removed later to yield the free peptide.
Drug Development: The compound is used in the synthesis of peptide-based drugs and drug candidates.
Mécanisme D'action
The mechanism of action of 3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc groups protect the amino functions during the synthesis, preventing unwanted side reactions. Upon completion of the synthesis, the Boc groups can be removed under acidic conditions to yield the free amino acid or peptide. The compound itself does not have a specific biological target or pathway, as its primary function is to serve as a synthetic intermediate .
Comparaison Avec Des Composés Similaires
3,4-Bis((tert-butoxycarbonyl)amino)butanoic acid can be compared with other Boc-protected amino acids, such as:
4-((tert-butoxycarbonyl)amino)butanoic acid: Similar in structure but with only one Boc-protected amino group.
N-Boc-cis-4-N-Fmoc-amino-L-proline: Another Boc-protected amino acid used in peptide synthesis, but with a different amino acid backbone.
The uniqueness of this compound lies in its dual Boc protection, which provides additional stability and protection during complex synthetic processes.
Propriétés
Formule moléculaire |
C14H26N2O6 |
|---|---|
Poids moléculaire |
318.37 g/mol |
Nom IUPAC |
3,4-bis[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C14H26N2O6/c1-13(2,3)21-11(19)15-8-9(7-10(17)18)16-12(20)22-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,16,20)(H,17,18) |
Clé InChI |
WXIKLXCKNZLDDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopropan]-4-aminehydrochloride](/img/structure/B13537522.png)

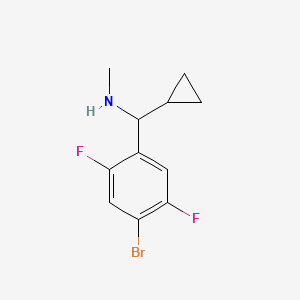
![2-(5-Isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)ethan-1-amine](/img/structure/B13537527.png)


